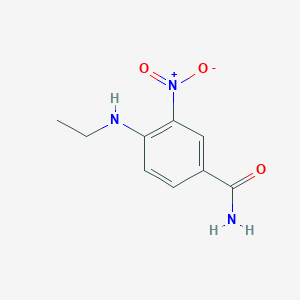

4-(Ethylamino)-3-nitrobenzamide

Descripción

4-(Ethylamino)-3-nitrobenzamide (CAS 62306-06-3) is a nitroaromatic compound with the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 209.206 g/mol . Structurally, it features an ethylamino group (-NHCH₂CH₃) at the 4-position and a nitro group (-NO₂) at the 3-position of the benzamide backbone.

Propiedades

Número CAS |

62306-06-3 |

|---|---|

Fórmula molecular |

C9H11N3O3 |

Peso molecular |

209.20 g/mol |

Nombre IUPAC |

4-(ethylamino)-3-nitrobenzamide |

InChI |

InChI=1S/C9H11N3O3/c1-2-11-7-4-3-6(9(10)13)5-8(7)12(14)15/h3-5,11H,2H2,1H3,(H2,10,13) |

Clave InChI |

JJDONAVASZMYRM-UHFFFAOYSA-N |

SMILES canónico |

CCNC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

The following table summarizes key structural analogues of 4-(ethylamino)-3-nitrobenzamide, emphasizing differences in substituents, synthesis methods, and applications:

Key Research Findings and Trends

Impact of Substituents on Bioactivity: The chloromethyl group in BNB enhances antitumor activity, likely due to its electrophilic reactivity, which may interact with cellular nucleophiles . Nitro group positioning influences electronic properties: In 4-(ethylamino)-3-nitrobenzamide, the nitro group at C3 stabilizes the aromatic ring, affecting solubility and reactivity .

Synthesis Efficiency :

- The Schotten–Baumann reaction (e.g., for N-(3-chlorophenethyl)-4-nitrobenzamide) enables rapid amide bond formation under mild conditions .

- Thionyl chloride is widely used to convert carboxylic acids to acyl chlorides, as seen in 4-chloro-3-nitrobenzamide synthesis .

Formulation Challenges :

- BNB’s instability in aqueous environments necessitates lipid-based delivery systems (SLNs/NLCs) to improve bioavailability .

Crystallography and Stability: Crystal structures of analogues like 4-tert-butylamino-3-nitrobenzoic acid and 4-chloro-3-nitrobenzamide provide insights into molecular packing and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.